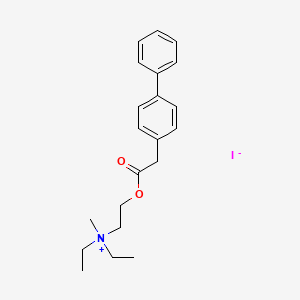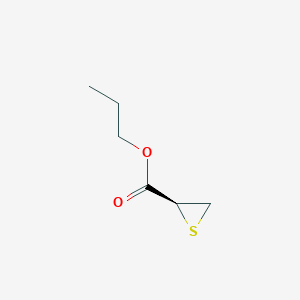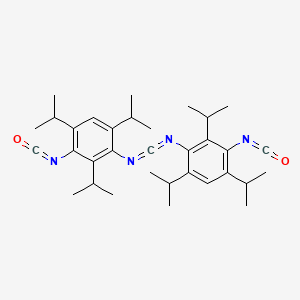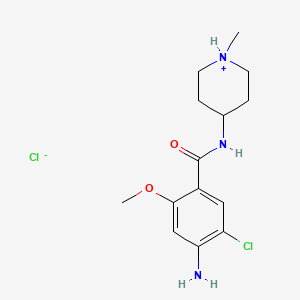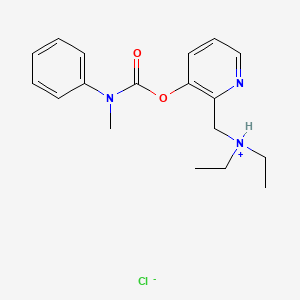
2-Methyl-6-nitrobenzenamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitrobenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an amine group that is protonated to form the hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-6-nitrobenzenamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline (o-toluidine) to introduce the nitro group at the 6-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-6-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration reaction can be optimized for large-scale production by controlling the concentration of reactants, temperature, and reaction time. The final product is purified through recrystallization or other suitable methods to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-nitrobenzenamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Diazotization: Sodium nitrite, hydrochloric acid.
Major Products Formed
Reduction: 2-Methyl-6-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Diazotization: Diazonium salts and azo compounds.
Applications De Recherche Scientifique
2-Methyl-6-nitrobenzenamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitrobenzenamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or cytotoxic effects. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl group.
4-Nitroaniline: Nitro group positioned at the 4-position instead of the 6-position.
2-Methyl-4-nitroaniline: Nitro group at the 4-position and methyl group at the 2-position.
Uniqueness
The presence of the hydrochloride salt form also enhances its solubility and stability in certain contexts .
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
2-methyl-6-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-3-2-4-6(7(5)8)9(10)11;/h2-4H,8H2,1H3;1H |
Clé InChI |
QEEJUWPHYDEURH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



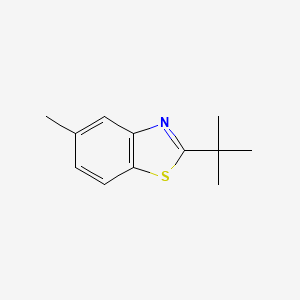
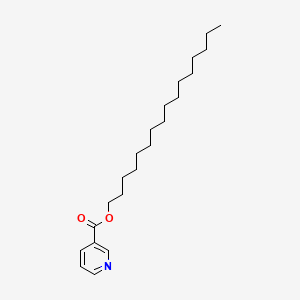

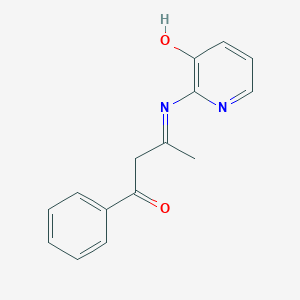
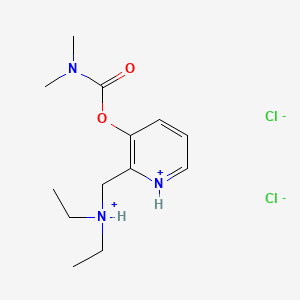
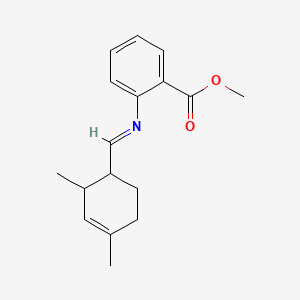
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
